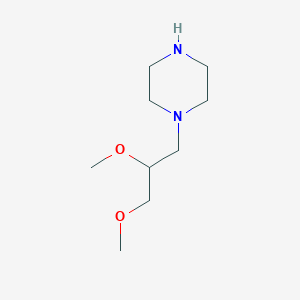

1-(2,3-Dimethoxypropyl)piperazine

Description

1-(2,3-Dimethoxypropyl)piperazine is a piperazine derivative featuring a propyl chain substituted with methoxy groups at the 2- and 3-positions. Piperazine derivatives are widely studied for their diverse pharmacological activities, including interactions with neurotransmitter transporters (e.g., dopamine, serotonin) and receptors (e.g., 5-HT, Sigma-1) .

Properties

CAS No. |

329217-27-8 |

|---|---|

Molecular Formula |

C9H20N2O2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-(2,3-dimethoxypropyl)piperazine |

InChI |

InChI=1S/C9H20N2O2/c1-12-8-9(13-2)7-11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3 |

InChI Key |

VXSDCSNXIDVDPO-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CN1CCNCC1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxypropyl)piperazine typically involves the reaction of piperazine with 2,3-dimethoxypropyl halides under basic conditions. A common method includes the use of 2,3-dimethoxypropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxypropyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines .

Scientific Research Applications

1-(2,3-Dimethoxypropyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxypropyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and paralysis of parasites. This mechanism is particularly relevant in its anthelmintic activity . Additionally, the compound may interact with other biological pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Serotonin (5-HT) and Dopamine (D2) Receptors

- 1-(2,3-Dichlorophenyl)piperazine: Exhibits nanomolar affinity for 5-HT6 and D2 receptors due to the electron-withdrawing chlorine substituents, which enhance interactions with hydrophobic receptor pockets .

- 1-(2-Methoxyphenyl)piperazine () : Shows variable effects on sympathetic nerve activity, with methoxy positioning influencing 5-HT1A/5-HT2A selectivity. The 2,3-dimethoxypropyl group may similarly modulate receptor subtype preferences but with reduced aromaticity compared to phenyl-substituted analogs.

- SA4503 (): Binds Sigma-1 receptors with high affinity, attributed to its 3,4-dimethoxyphenethyl group. The target compound’s aliphatic dimethoxy chain may limit Sigma-1 activity but could favor interactions with other targets like monoamine transporters.

Dopamine Transporter (DAT) Inhibition

- GBR 12909 () : A diphenylmethoxyethyl-piperazine with high DAT affinity (IC50 = 1.4–8.2 nM). Bridged piperazine analogs (e.g., compound 7) retain DAT selectivity but require rigid substituents . The flexible dimethoxypropyl group in the target compound may reduce DAT affinity compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.